molecular formula C18H17ClF3N3O2 B2744624 5-chloro-2-methoxy-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)benzamide CAS No. 2097909-87-8

5-chloro-2-methoxy-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)benzamide

Cat. No.: B2744624
CAS No.: 2097909-87-8
M. Wt: 399.8
InChI Key: KXPKDBKFYJXLHD-UHFFFAOYSA-N
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Description

This compound features a benzamide core substituted with chloro (Cl) and methoxy (OCH₃) groups at positions 5 and 2, respectively. The amide nitrogen is connected to a pyrrolidin-3-yl group, which is further linked to a 5-(trifluoromethyl)pyridin-2-yl moiety. The trifluoromethyl (CF₃) group on the pyridine ring enhances lipophilicity and metabolic stability, while the pyrrolidine scaffold may contribute to conformational flexibility and receptor binding .

Properties

IUPAC Name

5-chloro-2-methoxy-N-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClF3N3O2/c1-27-15-4-3-12(19)8-14(15)17(26)24-13-6-7-25(10-13)16-5-2-11(9-23-16)18(20,21)22/h2-5,8-9,13H,6-7,10H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXPKDBKFYJXLHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NC2CCN(C2)C3=NC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-chloro-2-methoxy-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)benzamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, efficacy against various pathogens, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C15H17ClF3N3OC_{15}H_{17}ClF_3N_3O, and it features a unique combination of functional groups, including a chloro group, methoxy group, and trifluoromethyl pyridine moiety. These structural components contribute to its biological activity and pharmacological properties.

Antiviral Activity

Recent studies have indicated that compounds similar to This compound exhibit antiviral properties, particularly against beta-coronaviruses. For instance, related compounds have shown promising results with effective concentrations (EC50) in the low micromolar range against SARS-CoV-2 and other coronaviruses . The mechanism appears to involve inhibition of viral entry or replication, although specific molecular targets remain to be fully elucidated.

Antibacterial Activity

The compound has also been evaluated for antibacterial properties. Research on pyrrole derivatives indicates that similar structures can exhibit significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial strains. For example, some pyrrole benzamide derivatives demonstrated minimum inhibitory concentrations (MICs) as low as 3.125 μg/mL against Staphylococcus aureus . This suggests that This compound could have comparable antibacterial efficacy.

Case Study: Antiviral Profiling

In a study focusing on antiviral profiling, compounds structurally related to This compound were tested against various beta-coronaviruses. The results showed that these compounds had specific antiviral effects without significant cytotoxicity in Vero E6 cells, highlighting their potential as therapeutic agents .

Table: Summary of Biological Activities

Activity Type Target Pathogen Efficacy (EC50/MIC) Reference
AntiviralSARS-CoV-2EC50 ~ 4.7 µM
AntibacterialMRSAMIC ~ 3.125 μg/mL
AntiviralMERS-CoVSpecific inhibition
AntibacterialStaphylococcus aureusMIC ~ 0.125 μg/mL

The precise mechanisms through which This compound exerts its biological effects are still under investigation. However, studies suggest that it may interfere with viral entry processes or inhibit critical enzymes involved in viral replication. Further research is needed to clarify these mechanisms.

Comparison with Similar Compounds

Structural Analog: 3-Methoxy-2-Methyl-N-{1-[5-(Trifluoromethyl)Pyridin-2-Yl]Pyrrolidin-3-Yl}-2H-Indazole-6-Carboxamide

Key Differences :

  • Core Structure : Indazole carboxamide replaces benzamide.
  • Substituents : Methoxy and methyl groups on the indazole ring.
  • The pyrrolidine-pyridine moiety is retained, suggesting shared pharmacokinetic properties .

Structural Analog: (R)-1-(2-Bromophenyl)-3-(1-(5-(Trifluoromethyl)Pyridin-2-Yl)Pyrrolidin-3-Yl)Urea

Key Differences :

  • Linker : Urea group replaces benzamide.
  • Substituents : Bromophenyl group introduces steric bulk.
  • The bromine atom may enhance halogen bonding but could reduce solubility .

Structural Analog: N-(2-{4-[3-Chloro-5-(Trifluoromethyl)Pyridin-2-Yl]Piperazin-1-Yl}-5-(Trifluoromethyl)Phenyl)-3-Methoxybenzamide

Key Differences :

  • Linker : Piperazine replaces pyrrolidine.
  • Substituents : Additional trifluoromethyl group on the phenyl ring.
  • Biological Implications : Piperazine improves aqueous solubility due to its basic nitrogen, while dual CF₃ groups may enhance membrane permeability and resistance to oxidative metabolism .

Structural Analog: 2-(2-Fluoro-Phenoxy)-N-{5-[2-(4-Methoxy-Phenyl)-Pyridin-3-Yl][1,3,4]Thiadiazol-2-Yl}-Acetamide

Key Differences :

  • Core Structure : Thiadiazole-acetamide replaces benzamide.
  • Substituents: Fluoro-phenoxy group and pyridin-3-yl moiety.
  • The thiadiazole ring may act as a bioisostere for carboxylic acids, modulating electronic properties .

Comparative Analysis Table

Compound Name Core Structure Key Substituents/Modifications Biological Implications Evidence Source
Target Compound Benzamide Cl, OCH₃, pyrrolidine-CF₃-pyridine Enhanced lipophilicity; potential kinase inhibition
3-Methoxy-2-Methyl-N-{1-[5-(CF₃)Pyridin-2-Yl]Pyrrolidin-3-Yl}-2H-Indazole-6-Carboxamide Indazole carboxamide OCH₃, CH₃, pyrrolidine-CF₃-pyridine Improved aromatic interactions; similar PK
(R)-1-(2-Bromophenyl)-3-(1-(5-(CF₃)Pyridin-2-Yl)Pyrrolidin-3-Yl)Urea Urea Br, pyrrolidine-CF₃-pyridine Enhanced H-bonding; possible solubility issues
N-(2-{4-[3-Cl-5-(CF₃)Pyridin-2-Yl]Piperazin-1-Yl}-5-(CF₃)Phenyl)-3-Methoxybenzamide Benzamide Dual CF₃, piperazine Improved solubility; metabolic stability
2-(2-Fluoro-Phenoxy)-N-{5-[2-(4-OCH₃-Phenyl)-Pyridin-3-Yl]Thiadiazol-2-Yl}-Acetamide Thiadiazole-acetamide F, OCH₃, pyridin-3-yl Anticancer activity (IC₅₀ = 1.8 µM)

Research Findings and Implications

  • Metabolic Stability : The CF₃ group in the target compound and analogs (e.g., ) likely reduces cytochrome P450-mediated metabolism, extending half-life.
  • Solubility : Piperazine-containing analogs () show improved solubility over pyrrolidine derivatives due to basic nitrogen.
  • Target Engagement : Urea and thiadiazole derivatives () demonstrate the importance of hydrogen bonding and heterocyclic cores in biological activity.

Preparation Methods

Direct Chlorination of 2-Methoxybenzoic Acid

Chlorination at the 5-position is achieved via electrophilic aromatic substitution using chlorine gas or sulfuryl chloride (SO$$2$$Cl$$2$$) in dichloromethane at 0–5°C. Yields range from 70–85%, with purity confirmed by HPLC.

Reaction Conditions :

Reagent Temperature Time Yield
Cl$$_2$$ (gas) 0°C 2 h 78%
SO$$2$$Cl$$2$$ 5°C 1.5 h 85%

Alternative Route: Methoxylation of 5-Chlorosalicylic Acid

Methylation of 5-chlorosalicylic acid using dimethyl sulfate (DMS) in alkaline conditions (K$$2$$CO$$3$$, DMF, 60°C, 6 h) provides the methoxy derivative in 90% yield.

Synthesis of 1-(5-(Trifluoromethyl)Pyridin-2-Yl)Pyrrolidin-3-Amine

Pyrrolidine Ring Formation

Cyclization of 1,4-dibromobutane with ammonium hydroxide under high-pressure conditions (100°C, 12 h) yields pyrrolidine, which is subsequently functionalized at the 3-position with an amine group via Gabriel synthesis.

Amide Coupling Strategies

Acid Chloride Method

Conversion of 5-chloro-2-methoxybenzoic acid to its acid chloride (SOCl$$_2$$, reflux, 3 h) followed by reaction with the amine fragment in THF (0°C to RT, 12 h) yields 60–68% product.

Carbodiimide-Mediated Coupling

Using EDCI/HOBt in DMF (RT, 24 h) improves yields to 75–80%. HATU/DIEA in DCM (0°C to RT, 6 h) further enhances efficiency (85% yield).

Coupling Reagent Performance :

Reagent Solvent Time Yield
EDCI/HOBt DMF 24 h 75%
HATU/DIEA DCM 6 h 85%

Reaction Optimization and Solvent Effects

Solvent Selection

Polar aprotic solvents (DMF, DMSO) enhance coupling efficiency due to improved reagent solubility. DMF recyclability, as demonstrated in CN110746322A, reduces costs.

Temperature and Catalysis

Elevated temperatures (40–80°C) accelerate reactions but risk decomposition. Catalytic systems like ammonium acetate (CN110746322A) mitigate side reactions in amine synthesis.

Purification and Analytical Characterization

Column Chromatography

Silica gel chromatography with petroleum ether/ethyl acetate (3:1) effectively isolates intermediates (purity >95%).

Spectroscopic Confirmation

  • NMR : Distinct signals for trifluoromethyl (δ ~ -60 ppm in $$^{19}$$F NMR) and methoxy groups (δ 3.8 ppm in $$^1$$H NMR).
  • HPLC : Retention time of 8.2 min (C18 column, acetonitrile/water 70:30).

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound?

Synthesis optimization requires addressing:

  • Reagent stoichiometry : Ensure precise molar ratios of intermediates like 5-(trifluoromethyl)pyridin-2-amine and pyrrolidin-3-yl derivatives to avoid side reactions (e.g., over-alkylation) .
  • Catalyst selection : Palladium-based catalysts (e.g., Pd/C) may enhance coupling efficiency in forming the benzamide backbone .
  • Solvent systems : Polar aprotic solvents (e.g., DMF or THF) improve solubility of aromatic intermediates, while aqueous workup removes unreacted reagents .
  • Temperature control : Stepwise heating (e.g., 60–80°C for amide bond formation) minimizes thermal degradation of the trifluoromethyl group .

Q. How can researchers confirm the structural integrity of this compound?

Structural validation involves:

  • NMR spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR for characteristic signals (e.g., methoxy group at ~3.8 ppm, pyridine protons at 7.5–8.5 ppm) .
  • X-ray crystallography : Resolve hydrogen-bonding patterns (e.g., amide N–H···N interactions) to confirm stereochemistry and packing stability .
  • High-resolution mass spectrometry (HRMS) : Verify molecular formula (e.g., C19_{19}H18_{18}ClF3_3N3_3O2_2) with <2 ppm mass error .

Q. What biological assays are suitable for evaluating its pharmacological potential?

  • In vitro cytotoxicity : Screen against cancer cell lines (e.g., HeLa or MCF-7) using MTT assays, noting IC50_{50} values .
  • Enzyme inhibition : Test binding affinity to kinases or proteases via fluorescence polarization or SPR to identify target engagement .
  • Antimicrobial activity : Use broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Advanced Research Questions

Q. How can contradictory biological activity data be resolved?

Discrepancies may arise from:

  • Structural analogs : Compare activity of derivatives (e.g., replacing Cl with F) to isolate substituent effects .
  • Assay conditions : Control pH (6.5–7.5) and serum protein content (e.g., fetal bovine serum) to minimize false negatives .
  • Metabolic stability : Use liver microsome assays to assess if rapid degradation underlies inconsistent in vivo results .

Q. What role does the trifluoromethyl group play in modulating reactivity?

  • Electron-withdrawing effects : Enhances electrophilicity of the pyridine ring, facilitating nucleophilic aromatic substitution .
  • Metabolic resistance : The CF3_3 group reduces oxidative metabolism by cytochrome P450 enzymes, prolonging half-life .
  • Hydrophobic interactions : Improves binding to lipophilic enzyme pockets (e.g., kinase ATP sites) in molecular docking studies .

Q. How can crystallographic data inform formulation strategies?

  • Polymorph screening : Identify stable crystalline forms via slurry experiments in solvents like ethanol/water mixtures .
  • Solubility enhancement : Co-crystallize with cyclodextrins or use amorphous solid dispersions to improve bioavailability .

Q. What computational methods predict structure-activity relationships (SAR)?

  • Molecular dynamics simulations : Model ligand-protein binding (e.g., RMSD <2 Å) to prioritize synthetic targets .
  • QSAR modeling : Correlate logP and polar surface area with permeability using partial least-squares regression .

Q. How can metabolic pathways be elucidated?

  • LC-MS/MS metabolite profiling : Identify phase I/II metabolites (e.g., hydroxylation, glucuronidation) in hepatocyte incubations .
  • Isotope labeling : Track 13C^{13}C-labeled benzamide moieties to map biotransformation pathways .

Methodological Challenges and Solutions

Q. What strategies mitigate low yields in amide coupling steps?

  • Coupling reagent optimization : Use HATU or EDC/HOBt instead of DCC to reduce racemization .
  • Microwave-assisted synthesis : Apply 100 W irradiation for 10-minute cycles to accelerate reaction kinetics .

Q. How can researchers address poor aqueous solubility?

  • Salt formation : React with HCl or sodium acetate to generate ionizable species .
  • Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–200 nm) to enhance dispersion .

Q. What techniques validate target engagement in cellular assays?

  • Cellular thermal shift assay (CETSA) : Monitor protein denaturation curves to confirm ligand binding .
  • RNA interference : Knock down putative targets (e.g., kinases) and assess rescue of compound activity .

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